Flufenamic acid (2-[[(3-trifluoromethyl)phenyl]amino]benzoic acid) is a synthetic, non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. [] While clinically utilized for its analgesic, anti-inflammatory, and antipyretic properties, flufenamic acid also serves as a valuable tool in various scientific research areas due to its diverse biological activities. []
Flufenamic acid is classified as a non-steroidal anti-inflammatory drug (NSAID), specifically belonging to the anthranilic acid derivatives group. It is primarily synthesized from 2-chlorobenzoic acid and 3-trifluoromethylaniline. This compound is used for its analgesic and anti-inflammatory properties, often indicated for conditions like moderate pain and dysmenorrhea .
The synthesis of flufenamic acid can be achieved through various methods. One notable approach involves the reaction between 2-chlorobenzoic acid and 3-trifluoromethylaniline. The process typically requires a catalyst and specific reaction conditions to optimize yield and purity.
Another innovative method involves the formation of co-crystals with other compounds to enhance solubility and stability. For instance, co-crystals with 2-chloro-4-nitrobenzoic acid have been synthesized using solvent evaporation techniques .
Flufenamic acid has a complex molecular structure characterized by the following features:
Flufenamic acid participates in various chemical reactions that are essential for its biological activity:
Flufenamic acid exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX), which are responsible for the synthesis of prostaglandins involved in inflammation and pain signaling. By blocking these enzymes, flufenamic acid reduces inflammation and alleviates pain.
Flufenamic acid exhibits distinct physical and chemical properties:
Flufenamic acid has diverse applications in both therapeutic contexts and research:
The fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs), characterized by their anthranilic acid core, emerged in the 1960s through systematic chemical explorations by Parke-Davis scientists. Flufenamic acid (FFA; 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid) was patented in 1963 alongside mefenamic acid (1961) and meclofenamic acid (1964) [1] [4]. Unlike other NSAIDs that gained widespread clinical adoption, FFA faced limitations due to significant intersubject variability in oral absorption and a high incidence of gastrointestinal side effects (30-60% of patients) [1] [4]. Consequently, FFA never achieved significant market penetration in the United States, though it remains available generically in some Asian and European countries, primarily in topical formulations [4] [9]. Despite its diminished clinical role, FFA's unique chemical properties and unexpected biological activities fueled its transition from a shelved NSAID to a versatile pharmacological tool in ion channel research and molecular pharmacology [9].
FFA distinguishes itself within the fenamate family through its distinctive physicochemical properties and structural dynamics:
Table 1: Key Structural and Functional Properties of Flufenamic Acid vs. Common Fenamates
Property | Flufenamic Acid (FFA) | Mefenamic Acid | Meclofenamic Acid | Niflumic Acid |
---|---|---|---|---|
Chemical Structure | N-(3-CF₃-phenyl)anthranilate | N-(2,3-xylyl)anthranilate | N-(2,6-dichloro-3-methylphenyl)anthranilate | N-(3-CF₃-phenyl)-3-pyridinecarboxylate |
Key Structural Feature | meta-CF₃ on phenyl ring | ortho-methyl on phenyl ring | ortho-Cl, meta-CH₃ on phenyl ring | Pyridine ring replaces benzoic acid |
Notable Polymorphism | ≥8 polymorphs identified | Limited polymorphism | Limited polymorphism | Limited polymorphism |
Primary Research Use | Ion channel modulator, AMPK activator | Traditional NSAID | Traditional NSAID | CaCC/TMEM16A blocker |
Relative COX-1/2 Potency | Moderate | Moderate | High | Moderate |
The classical understanding of NSAID action centered on COX-1/COX-2 inhibition, reducing prostaglandin synthesis. FFA inhibits COX enzymes (Ki ~ μM range), but research over the past three decades revealed a remarkably broad polypharmacology largely independent of COX:
This multitarget profile signifies a fundamental paradigm shift: FFA is no longer viewed merely as a flawed NSAID but as a valuable probe for studying ion channel physiology, inflammasome biology, and cellular metabolism, with potential repurposing opportunities for channelopathies and inflammatory disorders [3] [5] [7].
Table 2: Major Non-COX Pharmacological Targets of Flufenamic Acid and Research Implications
Target Class | Specific Examples | FFA Effect & Potency (EC₅₀/IC₅₀) | Mechanistic Insight | Research/Translational Significance |
---|---|---|---|---|
Non-Selective Cation Channels | TRPM4 (HEK-293) | Inhibition (IC₅₀ = 2.8 μM) | Direct channel block | Tool for studying cellular excitability, immune cell function [9] |
TRPC5 (HEK-293) | Inhibition (IC₅₀ = 37 μM) | Direct interaction | Probing TRPC function in neuronal/cardiovascular signaling [9] | |
TRPA1 (HEK-293) | Activation (EC₅₀ = 57 μM) | Direct or indirect sensitization | Model for TRPA1-dependent nociception and inflammation [9] | |
Chloride Channels | CLC-1 (Xenopus oocytes) | Inhibition (IC₅₀ = 4.5 μM) | Direct interaction in pore vestibule | Studying skeletal muscle excitability, myotonia [9] |
VRAC (Macrophages) | Inhibition (IC₅₀ ~ 10-100 μM) | Prevents NLRP3 inflammasome assembly | Key mechanism for anti-inflammatory effects beyond prostaglandins [3] | |
CFTR (Xenopus oocytes) | Inhibition (>200 μM) | Open-channel block | Investigating epithelial Cl⁻ transport [9] | |
Potassium Channels | BKCa (KCa1.1, oocytes) | Activation (>300 μM) | Increased sensitivity to Ca²⁺/voltage | Studying vascular tone, neuronal firing [2] [9] |
TASK-2 (K2P5.1, oocytes) | Activation (EC₅₀ = 1.1 mM) | Binding in pore region | Probing pH-sensitive K⁺ leak currents [9] | |
Kv7.1 (KCNQ1, oocytes) | Activation (~100 μM) | Slowed channel deactivation | Model for cardiac IKs current modulation [9] | |
Metabolic/Inflammatory Regulators | AMPK (NRK-52E cells) | Activation (≥10 μM) | Ca²⁺/CaMKKβ-dependent Thr¹⁷² phosphorylation | Studying metabolic regulation, inflammation control [7] |
NLRP3 Inflammasome (iBMDM) | Inhibition (IL-1β release, 10-100 μM) | VRAC inhibition → blocks ASC speck formation | Therapeutic potential in IL-1β-driven diseases (e.g., Alzheimer's models) [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7